molecular formula C4H9ClF3NS B6606987 (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride CAS No. 2703736-22-3

(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride

Cat. No.: B6606987
CAS No.: 2703736-22-3
M. Wt: 195.64 g/mol
InChI Key: ZKIZDVFVYYMTMV-AENDTGMFSA-N
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Description

(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is a trifluoromethylated amine compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a sulfur atom, which is further connected to a propan-2-amine structure. The presence of the trifluoromethyl group significantly influences the compound's reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride typically involves the trifluoromethylation of secondary amines. One common method uses trifluoromethanesulfonic acid (CF3SO2OH) or sodium trifluoromethanesulfonate (CF3SO2Na) as the trifluoromethylating agent. The reaction is usually carried out under mild conditions to ensure good functional group tolerance and high yield.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch processes. These methods aim to optimize reaction conditions, such as temperature, pressure, and reaction time, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield corresponding sulfones or sulfoxides.

  • Reduction: Reduction reactions can produce the corresponding amine or amide derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted amines or ethers.

Scientific Research Applications

(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride has several applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of trifluoromethylated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways.

  • Medicine: The compound's unique properties make it a candidate for drug development, particularly in the design of new therapeutic agents with enhanced metabolic stability and lipophilicity.

  • Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its trifluoromethyl group's ability to improve product performance.

Mechanism of Action

The mechanism by which (2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, contributing to its efficacy.

Comparison with Similar Compounds

(2R)-1-[(Trifluoromethyl)sulfanyl]propan-2-amine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • (2R)-1-[(Methyl)sulfanyl]propan-2-amine hydrochloride: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

  • (2R)-1-[(Ethyl)sulfanyl]propan-2-amine hydrochloride: Contains an ethyl group instead of a trifluoromethyl group, leading to variations in chemical behavior.

  • (2R)-1-[(Propyl)sulfanyl]propan-2-amine hydrochloride: Features a propyl group, which affects the compound's physical and chemical properties.

These comparisons highlight the unique characteristics of this compound and its potential advantages in various applications.

Properties

IUPAC Name

(2R)-1-(trifluoromethylsulfanyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZDVFVYYMTMV-AENDTGMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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